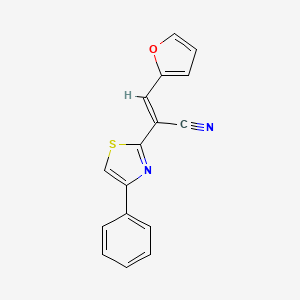
3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile is a synthetic organic compound that belongs to a class of compounds known as thiazole-containing acrylonitriles. It has a wide range of applications in the scientific research field due to its unique properties and potential for use as a drug-like molecule. This compound has the potential to be used in the development of new drugs and can be used to study the effects of small molecules on biological systems.
Aplicaciones Científicas De Investigación
Anticancer Activities
Studies have shown that acrylonitrile derivatives, which include "3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile," exhibit significant in vitro cytotoxic activities against various human cancer cell lines. The structure-activity relationships (SAR) analysis indicates that these compounds' cytotoxic potency can vary significantly with minor modifications to their molecular structure, highlighting the sensitivity of their biological activities to chemical changes. For instance, specific derivatives demonstrated on average more potent activity compared to well-known chemotherapy agents like cisplatin and etoposide, with some inducing apoptosis in cancer cells, a desirable mechanism of action for anticancer drugs (Saczewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004). Another study highlighted the synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, with some showing moderate activity against specific breast cancer cell lines (Matiichuk, Horak, Chaban, Chaban, & Matiychuk, 2022).
Chemical Properties and Applications
Derivatives of "this compound" have been explored for their photophysical properties, such as their use in organic solar cells. These compounds' unique electronic and structural characteristics make them suitable candidates as electron acceptors in bulk heterojunction organic solar cells, with investigations into their optical, electronic properties, and photovoltaic performance (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016). Furthermore, the synthesis and characterization of chitosan-g-poly(2-(furan-2-carbonyl)-acrylonitrile) highlight the potential of these compounds in developing materials with enhanced water swelling properties and increased biological activity against various microorganisms, showcasing their applicability in materials science and bioengineering (Sagheer, Khalil, & Ibrahim, 2013).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRQBWIPDFIOQZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)
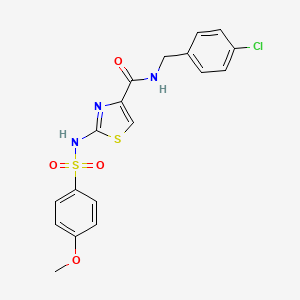
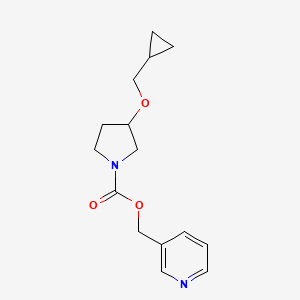
![3-(N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2733595.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)
![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine](/img/structure/B2733597.png)
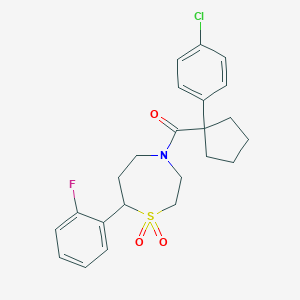
![N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733600.png)


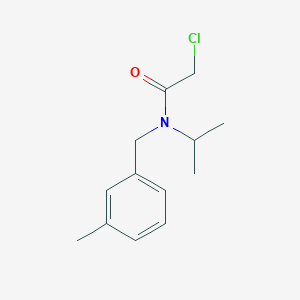

![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2733608.png)